molecular formula C15H11NO3 B5090946 4-[(3-cyanophenoxy)methyl]benzoic acid

4-[(3-cyanophenoxy)methyl]benzoic acid

Cat. No.: B5090946
M. Wt: 253.25 g/mol
InChI Key: PUBVZPFXMHMAMC-UHFFFAOYSA-N
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Description

4-[(3-Cyanophenoxy)methyl]benzoic acid is a benzoic acid derivative featuring a phenoxymethyl substituent at the para position of the aromatic ring, with a cyano group at the meta position of the phenoxy moiety. Its molecular formula is C₁₅H₁₁NO₃, and its structure combines the carboxylic acid functionality with a 3-cyanophenoxymethyl group, making it a versatile intermediate in pharmaceutical and materials chemistry. The electron-withdrawing cyano group enhances the acidity of the carboxylic acid (pKa ~2.5–3.0, estimated) compared to unsubstituted benzoic acid (pKa ~4.2) .

Properties

IUPAC Name

4-[(3-cyanophenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c16-9-12-2-1-3-14(8-12)19-10-11-4-6-13(7-5-11)15(17)18/h1-8H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBVZPFXMHMAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-cyanophenoxy)methyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with benzoic acid and 3-cyanophenol as the primary starting materials.

    Esterification: The carboxyl group of benzoic acid is esterified with methanol to form methyl benzoate.

    Nucleophilic Substitution: The methyl benzoate undergoes nucleophilic substitution with 3-cyanophenol in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common.

Chemical Reactions Analysis

Types of Reactions

4-[(3-cyanophenoxy)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Quinones or carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-[(3-cyanophenoxy)methyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of polymers and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[(3-cyanophenoxy)methyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or other interactions with active sites, influencing the activity of the target molecule. The aromatic ring and benzoic acid moiety can also participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 4-[(3-cyanophenoxy)methyl]benzoic acid with structurally related benzoic acid derivatives:

Compound Name Substituent Molecular Formula Key Properties Biological/Functional Relevance References
This compound 3-cyanophenoxymethyl C₁₅H₁₁NO₃ High acidity (electron-withdrawing CN), solid state likely stabilized by H-bonding Potential enzyme inhibitor or drug intermediate
4-(3-Nitrobenzyloxy)benzoic acid methyl ester 3-nitrobenzyloxy (methyl ester) C₁₅H₁₃NO₅ Melting point not reported; nitro group enhances electrophilicity Synthetic intermediate for nitroarene chemistry
3-[[4-(4-Cyanophenoxy)triazin-2-yl]amino]benzoic acid (4k) Triazine-linked 4-cyanophenoxy C₂₄H₁₇N₅O₅ Melting point ~180–182°C; NMR-documented aromatic shifts Pharmacological applications (e.g., kinase inhibition)
4-[(Diethoxyphosphinoyl)methyl]benzoic acid Diethoxyphosphinoylmethyl C₁₂H₁₇O₅P Crystal structure with H-bonded dimers; planar carboxylate Enzyme inhibitor or catalytic antibody antigen
4-Hydroxy-3-(3'-methyl-2'-butenyl)benzoic acid (HMBA) Prenyl group at C3, hydroxyl at C4 C₁₂H₁₄O₃ Cell-cycle inhibition (activates p21, suppresses cyclin D1) Anticancer research

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